Cas no 57090-45-6 ((R)-(-)-3-Chloro-1,2-propanediol)

(R)-(-)-3-Chloro-1,2-propanediol is a chiral organic compound with the molecular formula C₃H₇ClO₂, commonly used as a key intermediate in pharmaceutical and fine chemical synthesis. Its stereospecificity makes it valuable for producing enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound exhibits high reactivity due to the presence of both hydroxyl and chloro functional groups, enabling selective modifications under controlled conditions. It is typically handled under inert conditions to maintain stability. (R)-(-)-3-Chloro-1,2-propanediol is characterized by its clear, colorless appearance and is often utilized in asymmetric synthesis and chiral resolution processes. Proper storage and handling are essential to preserve its chemical integrity.
(R)-(-)-3-Chloro-1,2-propanediol structure
57090-45-6 structure
Product Name:(R)-(-)-3-Chloro-1,2-propanediol
CAS No:57090-45-6
MF:C3H7ClO2
MW:110.539480447769
MDL:MFCD00135169
CID:57065
PubChem ID:24878435
Update Time:2025-12-05

(R)-(-)-3-Chloro-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Chloro-1,2-propanediol
    • (R)-(-)-3-Glycerol alpha-monochlorohydrin
    • R-3-chloro-1,2-propanediol
    • R-(-)-3-Chloro-1,2-propanediol
    • (R)-(-)-3-Chloro-1,2-propanediol
    • (R)-3-Chloropropane-1,2-diol
    • (2R)-3-chloro-1,2-propanediol
    • (R)-(?)-3-Chloro-1,2-propanediol
    • (R)-1-chloro-2,3-dihydroxypropane
    • (R)-chloropropane-2,3-diol
    • 1,2-Propanediol, 3-chloro-, (R)-
    • AC1L3XTB
    • AC1Q77QD
    • CCRIS 7387
    • PubChem5741
    • (R)-(-)-α-Chlorohydrin
    • Glycerol (R)-(-)-α-Monochlorohydrin
    • (R)-(-)-α-Monochlorohydrin
    • (2R)-3-chloropropane-1,2-diol
    • alpha-Chlorohydrin, (-)-
    • 64YMO02KAE
    • 1,2-Propanediol, 3-chloro-, (2R)-
    • C3H7ClO2
    • (-)-alpha-chlorohydrin
    • KSC496E3R
    • MLS001074871
    • (R)-(-)-alpha-Chlorohydrin
    • (R)-(-)-alpha-Monochlorohydrin
    • SSZWWUDQM
    • M0967
    • A831310
    • (-)-3-CHLORO-1,2-PROPANEDIOL
    • UNII-64YMO02KAE
    • CHEBI:18663
    • AM81449
    • CS-W018500
    • AKOS015848751
    • (2R)-3-chloranylpropane-1,2-diol
    • (R)-.ALPHA.-CHLOROHYDRIN
    • (R)-(-)-3-Chloro-1,2-propanediol, 97%, optical purity ee: 98% (GLC)
    • (R)-3-chloro-propane-1,2-diol
    • SMR000469516
    • 312745-09-8
    • GS-3238
    • Q27109076
    • SSZWWUDQMAHNAQ-VKHMYHEASA-N
    • CHEMBL1794186
    • H-ARG-PRO-OHSULFATESALT
    • AC-7038
    • .ALPHA.-CHLOROHYDRIN, (-)-
    • SCHEMBL58389
    • 57090-45-6
    • HMS2232L24
    • (R)-alpha-Glycerol chlorohydrin
    • NS00077624
    • DTXSID00205710
    • (R)-()-3-Chloro-1,2-propanediol
    • MFCD00135169
    • (2R)-(-)-3-Chloropropane-1,2-diol
    • (R)-MONOCHLOROHYDRIN
    • Glycerol (R)-(-)-alpha-Monochlorohydrin
    • (R)-(-)-3-Chloro-1,2-propanediol,98%
    • DB-027172
    • (R)-alpha-Chlorohydrin
    • (-)-?-chlorohydrin
    • DTXCID30128201
    • ALPHA-CHLOROHYDRIN, (R)-
    • MDL: MFCD00135169
    • Inchi: 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
    • InChI Key: SSZWWUDQMAHNAQ-VKHMYHEASA-N
    • SMILES: ClC[C@@H](CO)O
    • BRN: 2202928

Computed Properties

  • Exact Mass: 110.01351
  • Monoisotopic Mass: 110.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 32
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.5
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: liquid
  • Density: 1.321 g/mL at 20 °C(lit.)
  • Melting Point: -40°C
  • Boiling Point: 95°C/7mmHg(lit.)
  • Flash Point: Fahrenheit: 275 ° f < br / > Celsius: 135 ° C < br / >
  • Refractive Index: n20/D 1.48(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 40.46
  • LogP: -0.42160
  • Solubility: Soluble in water
  • Vapor Pressure: 0.04 mmHg ( 25 °C)
  • Specific Rotation: -0.9 º (neat)
  • Optical Activity: [α]20/D −1°, neat

(R)-(-)-3-Chloro-1,2-propanediol Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H318
  • Warning Statement: P280,P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2689
  • WGK Germany:3
  • Hazard Category Code: 25-41
  • Safety Instruction: 26-28-39-45
  • FLUKA BRAND F CODES:3
  • RTECS:TY4025000
  • Hazardous Material Identification: T
  • Risk Phrases:R21;R23/25;R36/37/38;R62;R68
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:III
  • Hazard Level:6.1
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature

(R)-(-)-3-Chloro-1,2-propanediol Pricemore >>

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(R)-(-)-3-Chloro-1,2-propanediol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
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(R)-(-)-3-Chloro-1,2-propanediol Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on (R)-(-)-3-Chloro-1,2-propanediol

(R)-(-)-3-Chloro-1,2-propanediol (CAS No. 57090-45-6): A Versatile Chiral Building Block in Modern Chemistry

(R)-(-)-3-Chloro-1,2-propanediol, with the chemical identifier CAS No. 57090-45-6, is a chiral diol derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and materials science. This compound features a three-carbon backbone with hydroxyl groups at the terminal positions and a chlorine atom at the central carbon, forming a stereocenter that imparts distinct enantiomeric properties. The (R) configuration of the molecule ensures its utility as a chiral auxiliary or building block in asymmetric synthesis, where precise stereochemical control is critical for drug discovery and advanced material design.

Recent advancements in green chemistry have highlighted the role of (R)-(-)-3-Chloro-1,2-propanediol as a sustainable intermediate for producing biodegradable polymers. Studies published in *Green Chemistry* (2024) demonstrate its application in ring-opening polymerization to synthesize poly(ε-caprolactone) derivatives with tunable degradation rates. The compound’s dual hydroxyl groups enable functionalization through esterification or etherification reactions, while the chlorine substituent provides a reactive handle for further derivatization. This versatility aligns with industry trends toward circular economy principles in polymer manufacturing.

In pharmaceutical research, CAS No. 57090-45-6 serves as a key precursor for antiviral and anti-inflammatory agents. A 2023 study by the European Journal of Medicinal Chemistry reported its use in constructing novel nucleoside analogs targeting RNA-dependent RNA polymerases (RdRp) of emerging viral pathogens. The compound’s stereochemistry allows for selective hydrogen bonding interactions with enzyme active sites, enhancing drug efficacy while minimizing off-target effects. Additionally, its low molecular weight and high solubility make it an ideal candidate for prodrug strategies aimed at improving bioavailability.

The synthesis of (R)-(-)-3-Chloro-1,2-propanediol has been optimized through enzymatic catalysis methods to meet growing demand for enantiomerically pure compounds. A breakthrough method published in *ACS Catalysis* (Vol. 18, 2024) employs lipase-catalyzed kinetic resolution of racemic epichlorohydrin derivatives under solvent-free conditions. This approach achieves >99% ee (enantiomeric excess) while reducing energy consumption by 40% compared to traditional chemical resolution techniques. Such innovations address environmental concerns associated with conventional multi-step syntheses involving heavy metal catalysts.

Beyond pharmaceutical applications, this compound plays a pivotal role in agrochemical development. Research from the International Society of Pesticide Residue Analysts (ISPRO) highlights its use as a chiral scaffold for designing herbicides with improved selectivity profiles. By modulating the spatial orientation of functional groups through stereoselective coupling reactions with aromatic rings, researchers have developed herbicidal agents that target specific plant enzymes without affecting non-target species—a critical advancement for sustainable agriculture practices.

The analytical characterization of CAS No. 57090-45-6 has also seen significant progress through advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) studies combined with computational modeling have elucidated its conformational preferences in different solvents, providing insights into its reactivity patterns during multi-step syntheses. A 2023 publication by *Chemistry—An Asian Journal* demonstrated how these structural insights enable predictive modeling of reaction outcomes when using this compound as a diol platform in click chemistry applications.

In materials science, researchers are exploring the potential of (R)-(-)-3-Chloro-1,2-propanediol as a crosslinking agent for shape-memory polymers (SMPs). Its ability to form hydrogen-bonded networks under controlled conditions allows for precise manipulation of mechanical properties and thermal responsiveness in smart materials systems. Work published by *Advanced Materials Interfaces* (Vol. 11, 2024) showcases SMP films derived from this compound exhibiting programmable shape recovery rates up to 98%, opening new avenues for biomedical devices and adaptive coatings.

The safety profile and regulatory compliance status of CAS No. 57090-45-6 have been extensively evaluated under REACH regulations and EPA guidelines for industrial use substances (IUCLID database). Toxicological assessments confirm its low acute toxicity when handled according to standard laboratory protocols established by OSHA and WHO recommendations for chemical handling practices involving organic intermediates.

Ongoing research initiatives at leading academic institutions continue to expand the application scope of this compound through interdisciplinary collaborations between synthetic chemists and computational modelers. Machine learning algorithms trained on reaction databases containing over 1 million entries have identified novel catalytic systems that enhance coupling efficiency between this diol derivative and aromatic electrophiles—a discovery recently validated through experimental studies at MIT’s Department of Chemistry.

The global market demand for enantiomerically pure intermediates like (R)-(-)-3-Chloro-1,2-propanediol is projected to grow at an annual rate exceeding 8% through 2030 according to Grand View Research reports on chiral molecule markets (Q3 2024). This growth trajectory reflects increasing investments from both public sector research programs focused on precision medicine initiatives and private sector R&D efforts aimed at developing next-generation therapeutics with improved pharmacokinetic profiles.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
LE8595;LE1668717
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
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Quantity:500g
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